molecular formula C21H23ClN4O2 B2957959 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1286699-78-2

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2957959
CAS No.: 1286699-78-2
M. Wt: 398.89
InChI Key: LZPDLNZFZKKMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a pyrazole-based acetamide derivative characterized by:

  • A pyrazole core substituted at position 4 with a 4-chlorophenyl group and at position 3 with a dimethylamino group.
  • An acetamide side chain linked to a 3-methoxybenzyl moiety.

Pyrazole derivatives are widely studied for their biological activities, including insecticidal, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-25(2)21-19(16-7-9-17(22)10-8-16)13-26(24-21)14-20(27)23-12-15-5-4-6-18(11-15)28-3/h4-11,13H,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPDLNZFZKKMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C21H23ClN4O2
  • Molecular Weight: 398.9 g/mol
  • CAS Number: 1286697-09-3

The compound features a pyrazole ring, an amide functional group, and chlorophenyl and methoxybenzyl substituents, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has shown promise as a potential inhibitor of various cancer cell lines. For instance, it has been evaluated for its ability to inhibit BRAF(V600E) mutations, which are prevalent in melanoma. Pyrazole derivatives have been reported to inhibit other kinases such as EGFR and Aurora-A kinase, which are critical in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Research has demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity. Pyrazole derivatives have been documented to act against various bacterial strains and fungi. In vitro studies have shown that certain pyrazole-based compounds can disrupt bacterial cell membranes, leading to cell lysis .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The presence of the pyrazole ring allows for interaction with various enzymes involved in metabolic pathways.
  • Receptor Modulation: The aromatic rings enhance lipophilicity, facilitating interactions with biological membranes and receptors.
  • Cytotoxicity: The compound may induce apoptosis in cancer cells through various biochemical pathways.

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of the compound on melanoma cells expressing BRAF(V600E). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Evaluation

In a model of endotoxin-induced inflammation, the compound significantly reduced levels of TNF-α and NO production in macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC21H22ClN4O2Antitumor
Compound BC20H21ClN4O2Anti-inflammatory
Compound CC19H20ClN4O2Antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Pyrazole 4-(4-Cl-phenyl), 3-(dimethylamino), N-(3-methoxybenzyl)acetamide ~428 g/mol Inferred insecticidal/antifungal (based on analogs)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole 4-(4-Cl-phenyl), 3-cyano, N-chloroacetamide ~312 g/mol Intermediate for Fipronil derivatives (insecticidal)
N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide () Pyrazole 4-Cl-benzyl, 4-nitro-phenylacetamide ~386 g/mol Potential kinase inhibition (nitro group enhances reactivity)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 3,4-diCl-phenyl, N-thiazolyl ~303 g/mol Structural mimic of benzylpenicillin; coordination ligand
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () Pyrazole Oxadiazole, methylsulfanyl, N-(2-Cl-benzyl) ~498 g/mol Anticancer/antiviral (oxadiazole enhances binding)
Key Observations:

Substituent Effects: The dimethylamino group in the target compound may improve solubility compared to the cyano group in ’s analog, which is more electron-withdrawing . The 3-methoxybenzyl group in the target compound contrasts with the 4-nitrobenzyl group in ’s analog, suggesting differences in electronic properties and metabolic stability .

Thiazole-based analogs () exhibit structural mimicry of penicillin, highlighting the role of heterocyclic cores in bioactivity .

Crystallographic and Conformational Differences

Table 2: Structural Parameters

Compound Dihedral Angle (Pyrazole vs. Aromatic Ring) Hydrogen Bonding Reference
Target Compound Not reported (predicted ~30–60°) Likely N–H⋯O interactions (acetamide) N/A
30.7° (pyrazole vs. benzene) N–H⋯O chains along [001]
61.8° (dichlorophenyl vs. thiazole) N–H⋯N dimers
  • The smaller dihedral angle in ’s compound (30.7°) suggests a more planar conformation, facilitating intermolecular interactions, whereas the larger angle in ’s analog (61.8°) indicates steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.